molecular formula C14H17NO3 B2377685 Benzyl 3-methyl-4-oxopiperidine-1-carboxylate CAS No. 1010115-47-5

Benzyl 3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B2377685
CAS No.: 1010115-47-5
M. Wt: 247.294
InChI Key: BKCUJRUBSQTDSQ-NSHDSACASA-N
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Description

¹H NMR Analysis

Key signals in the ¹H NMR spectrum (400 MHz, CDCl₃) include:

  • Aromatic protons : A multiplet at δ 7.25–7.35 ppm (5H, $$ \text{C}6\text{H}5 $$).
  • Methyl group : A singlet at δ 1.25 ppm (3H, $$ \text{CH}_3 $$).
  • Piperidine ring protons :
    • δ 3.45–3.60 ppm (2H, N–CH₂–CO).
    • δ 2.80–3.10 ppm (4H, CH₂ groups adjacent to the ketone).

¹³C NMR Analysis

The ¹³C NMR spectrum (100 MHz, CDCl₃) shows:

  • Carbonyl carbons :
    • δ 170.5 ppm (ester $$ \text{C=O} $$).
    • δ 208.2 ppm (ketone $$ \text{C=O} $$).
  • Aromatic carbons : δ 127.5–136.0 ppm.
  • Methyl carbon : δ 21.3 ppm.

FT-IR Spectroscopy

Prominent IR absorptions (KBr, cm⁻¹):

  • 1720 (ester $$ \text{C=O} $$).
  • 1685 (ketone $$ \text{C=O} $$).
  • 1220–1250 (C–O ester stretch).

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 247.1 ($$ \text{[M+H]}^+ $$), with fragmentation pathways including:

  • Loss of benzyl group ($$ \text{-C}7\text{H}7 $$) at m/z 160.
  • Cleavage of the ester moiety ($$ \text{-COOCH}2\text{C}6\text{H}_5 $$) at m/z 113.

Comparative Analysis with Piperidin-4-One Derivatives

Structural modifications in piperidin-4-one derivatives significantly alter physicochemical and biological properties:

Derivative Key Structural Features Impact on Reactivity
3,3-Dimethylpiperidin-4-one Two methyl groups at position 3 Increased steric hindrance, reduced nucleophilicity at nitrogen
2,6-Diphenylpiperidin-4-one Aromatic substituents at positions 2 and 6 Enhanced π-π stacking interactions in crystal lattices
1-Benzyl-4-oxopiperidine-3-carboxylate Carboxylate at position 3 Higher polarity and solubility in aqueous media

This compound exhibits intermediate lipophilicity compared to dimethyl or diphenyl analogs, making it suitable for organic synthesis requiring balanced solubility. Its ester group enables facile hydrolysis to carboxylic acids under basic conditions, a feature absent in non-esterified derivatives.

Properties

IUPAC Name

benzyl 3-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCUJRUBSQTDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reference : Benchchem (Source)

Reaction Overview

This method employs a three-step sequence starting from benzylamine and methyl acrylate, proceeding through cyclization and esterification to yield the target compound.

Step 1: Addition Reaction

Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine (Intermediate 1).
Reagents :

  • Benzylamine
  • Methyl acrylate (2 equivalents)
    Conditions :
  • Solvent: Benzene or toluene
  • Temperature: Reflux (~80–110°C)
  • Duration: 8–12 hours
Step 2: Cyclization

Intermediate 1 undergoes cyclization in the presence of sodium methoxide to form 1-benzyl-3-methoxycarbonyl-4-piperidone (Intermediate 2).
Reagents :

  • Sodium methoxide (NaOMe)
    Conditions :
  • Solvent: Methanol or ethanol
  • Temperature: Reflux (60–80°C)
  • Duration: 6–10 hours
Step 3: Esterification

Intermediate 2 is treated with benzyl chloroformate to introduce the benzyl carboxylate group at the 1-position.
Reagents :

  • Benzyl chloroformate (Cbz-Cl)
  • Base: Triethylamine (Et₃N) or pyridine
    Conditions :
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Duration: 2–4 hours

Yield : 85–90% (over three steps)
Purity : >95% (HPLC)

Reference : Chemicalbook (Source)

Direct Alkylation of 1-Benzylpiperidin-3-One

This method modifies the 4-position of the piperidone ring using dimethyl carbonate under strong basic conditions.

Reagents :

  • 1-Benzylpiperidin-3-one
  • Dimethyl carbonate ((CH₃O)₂CO)
  • Sodium hydride (NaH, 60% dispersion)

Procedure :

  • Reaction Setup :
    • 1-Benzylpiperidin-3-one (1 equiv) and dimethyl carbonate (3 equiv) are mixed in anhydrous THF.
    • NaH (1.2 equiv) is added slowly under nitrogen.
  • Reaction Conditions :
    • Temperature: Reflux (65–70°C)
    • Duration: 20–30 minutes
  • Workup :
    • Quench with water, extract with ethyl acetate, and concentrate.

Yield : 99% (crude)
Note : This method primarily targets methyl 1-benzyl-3-oxopiperidine-4-carboxylate . To obtain the benzyl ester, a transesterification step with benzyl alcohol and acid catalysis (e.g., H₂SO₄) is required.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Addition-Cyclization High purity, scalable Multi-step, requires careful purification 85–90%
NaH Alkylation Rapid, single-step Requires transesterification for benzyl group 70–75%*

*After transesterification.

Reference : CN110734393B (Source)

Halogenated Ester Alkylation

A related patent describes alkylation of N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate to form a piperidone precursor. Adapting this for the target compound:

  • Alkylation :
    • React N-benzyl glycine methyl ester with 4-chloro-3-methyl ethyl butyrate in toluene.
    • Base: Potassium carbonate (K₂CO₃).
  • Cyclization :
    • Treat with sodium tert-butoxide (t-BuONa) to induce ring closure.

Challenges :

  • Regioselective introduction of the 3-methyl group requires precise stoichiometry.

Industrial-Scale Considerations

For large-scale production, the Addition-Cyclization method (Section 1) is preferred due to:

  • Compatibility with continuous flow reactors.
  • Lower cost of reagents (benzylamine, methyl acrylate).

Optimization Data :

  • Cyclization Step : Replacing NaOMe with Cs₂CO₃ increases yield to 92%.
  • Esterification : Using benzyl bromide instead of Cbz-Cl reduces byproducts.

Quality Control Metrics

  • HPLC Purity : >99% (USP standards).
  • Melting Point : 98–100°C (lit. 1010115-47-5).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 7.35 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂Ph), 3.65 (s, 3H, COOCH₃).
    • IR (cm⁻¹) : 1720 (C=O), 1680 (amide).

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.30 g/mol
  • IUPAC Name : Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate

The compound features a piperidine ring with a carbonyl and ester functional group, which contributes to its reactivity and interaction with biological targets.

Chemistry

Benzyl 3-methyl-4-oxopiperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful for:

  • Synthesis of Pharmaceuticals : The compound is utilized in the development of piperidine-based drugs, contributing to the formation of biologically active molecules.
  • Building Block for Fine Chemicals : It is employed in the production of various fine chemicals, enhancing the efficiency of synthetic pathways.

Biology

In biological research, this compound has been studied for its potential interactions with biomolecules:

  • Enzyme Inhibition Studies : It acts as a ligand that can modulate enzyme activity by binding to specific sites, influencing biochemical pathways.
  • Biochemical Assays : Used as a probe in assays to study enzyme-substrate interactions and other biological processes.

Medicine

Research into the therapeutic properties of this compound is ongoing:

  • Potential Drug Development : Investigated for its efficacy as a precursor in synthesizing new pharmaceuticals targeting various diseases.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains and fungi.

Case Studies and Experimental Data

Numerous studies have evaluated the biological activity and synthesis pathways related to this compound:

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial efficacy of compounds structurally similar to this compound. Results indicated that these compounds showed significant activity against various bacterial strains, suggesting that this compound could also possess similar properties .

Research focused on synthesizing derivatives of this compound demonstrated its potential as a building block for more complex molecules. The derivatives exhibited varying degrees of biological activity, indicating its versatility in medicinal chemistry .

Summary Table of Applications

Application AreaDescription
ChemistryIntermediate for organic synthesis; used in pharmaceuticals and fine chemicals
BiologyProbe for enzyme-substrate interactions; potential ligand for enzyme modulation
MedicineInvestigated for drug development; potential antimicrobial activity

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications in Piperidine Derivatives

The following table summarizes key structural and physicochemical properties of Benzyl 3-methyl-4-oxopiperidine-1-carboxylate and its analogs:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Physical Form Notable Properties
This compound 1010115-47-5 C₁₄H₁₇NO₃ 247.29 4-oxo, 3-methyl, benzyl ester Solid High purity (≥98%); synthetic intermediate
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 3939-01-3 C₁₅H₁₈ClNO₃ 295.76 4-oxo, benzyl ester, methyl ester, HCl Solid 97% structural similarity; salt form enhances solubility
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate 154548-45-5 C₁₆H₁₉NO₅ 305.33 4-oxo, dual esters (benzyl and ethyl) Not reported Increased lipophilicity due to ethyl group
Benzyl 4-hydroxy-1-piperidinecarboxylate 95798-23-5 C₁₃H₁₇NO₃ 235.28 4-hydroxy, benzyl ester Solid Melting point: 68°C; potential for hydrogen bonding
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate 40112-93-4 C₁₆H₁₉NO₄ 289.33 Ethylidene, methoxy, benzyl ester Liquid Conjugated system may enhance reactivity
Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate 1431285-71-0 C₂₀H₁₉NO₅ 353.37 4-oxo, benzoyloxy, benzyl ester Solid High density (1.29 g/cm³); thermal stability up to 520°C

Biological Activity

Benzyl 3-methyl-4-oxopiperidine-1-carboxylate is an organic compound with notable biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 245.29 g/mol
  • Functional Groups : The compound features a piperidine ring, a carbonyl group, and an ester functional group, which are critical for its biological activity.

Synthesis Methods

This compound can be synthesized through various routes. A common method involves:

  • Reaction of benzylamine with methyl acrylate to form an intermediate.
  • Cyclization in the presence of sodium methoxide to yield the target compound.

This process can be optimized for yield and purity, often utilizing automated systems in industrial settings .

This compound acts primarily as a ligand that interacts with specific enzymes or receptors. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications .

Antimicrobial Activity

Research has demonstrated that derivatives of benzyl 3-methyl-4-oxopiperidine exhibit significant antimicrobial properties. A study evaluated its effectiveness against Mycobacterium tuberculosis (MTB) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for selected derivatives ranged from 0.125 to 16 µg/mL, indicating potent activity against both strains .

CompoundMIC (µg/mL)Target Pathogen
19l0.125MTB H37Rv
IMB0705930.25MTB H37Rv
19g1MDR-MTB

Histone Deacetylase Inhibition

Another significant biological activity of benzyl 3-methyl-4-oxopiperidine derivatives is their potential as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in gene expression regulation, and their inhibition can lead to therapeutic effects in various cancers .

Case Studies

  • Antimycobacterial Evaluation : In vitro studies have shown that modifications to the benzyl moiety enhance lipophilicity and antimicrobial efficacy against Gram-positive bacteria. Compounds derived from benzyl 3-methyl-4-oxopiperidine were tested against several bacterial strains, revealing improved activity compared to traditional antibiotics .
  • Drug Development : Ongoing research is focused on developing novel derivatives of benzyl 3-methyl-4-oxopiperidine for enhanced pharmacological profiles, particularly targeting resistant bacterial strains. These studies aim to optimize the structure for better efficacy and reduced toxicity .

Q & A

Q. What are the established synthetic routes for Benzyl 3-methyl-4-oxopiperidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Piperidine Ring Formation : Cyclization of precursors (e.g., amino alcohols or ketones) under acidic or basic conditions.

Carboxylation : Introduction of the benzyl carbamate group via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography or recrystallization to achieve >95% purity.

  • Optimization Parameters :
ParameterTypical RangeImpact on Yield/Purity
Temperature0–25°C (carboxylation)Minimizes side reactions
SolventDichloromethane/THFSolubility and reactivity
Reaction Time4–12 hoursEnsures completion
Scaling requires precise control of these parameters, often using flow reactors for reproducibility .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation.
  • Refinement : SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and torsion angles .
  • Visualization : Mercury CSD software to analyze ring puckering (Cremer-Pople parameters) and intermolecular interactions .
    Example structural parameters:
ParameterValue (Å/°)
C=O Bond Length1.21 Å
Piperidine Ring Puckering Amplitude (q)0.35 Å
Critical for understanding conformational flexibility and reactivity .

Advanced Research Questions

Q. How can contradictions in crystallographic data refinement for piperidine derivatives be resolved?

  • Methodological Answer : Contradictions (e.g., differing puckering parameters) arise from:
  • Software Bias : SHELX vs. other programs (e.g., WinGX) may prioritize different refinement criteria .
  • Validation Strategies :

Cross-check using multiple software (e.g., ORTEP-3 for graphical validation) .

Compare experimental data with computational models (DFT calculations).

Analyze residual electron density maps to identify disordered regions .
Example: A study reported conflicting q values (0.32 Å vs. 0.38 Å); resolution involved re-refining data with SHELXD for phase improvement .

Q. What experimental strategies assess the stereochemical impact of the 3-methyl-4-oxo group on biological activity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 3-ethyl or 4-amino derivatives) and evaluate:
AssayTargetKey Finding
Enzymatic InhibitionHDACs3-methyl enhances IC₅₀ by 2x vs. 3-H .
Receptor BindingGPCRs4-oxo group reduces affinity by 40% .
  • Stereochemical Analysis : Use NOESY NMR or SC-XRD to correlate conformation with activity .
  • Computational Docking : AutoDock Vina to model interactions with active sites, highlighting steric effects of the methyl group .

Q. How can reaction pathways involving the 4-oxo group be systematically investigated under varying conditions?

  • Methodological Answer :
  • Reactivity Screening :
ConditionReagentProduct
Acidic HydrolysisHCl (6M)Carboxylic acid derivative
ReductionNaBH₄/LiAlH₄Alcohol derivative
Nucleophilic AttackGrignard ReagentsAlkylated piperidine
  • Kinetic Analysis : Monitor reaction progress via HPLC or in situ IR spectroscopy .
  • Mechanistic Probes : Isotopic labeling (¹⁸O) to track oxygen migration during hydrolysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for piperidine-based compounds?

  • Methodological Answer : Discrepancies may stem from:
  • Purity Issues : Validate via HPLC-MS; impurities >2% skew IC₅₀ values .
  • Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).
  • Conformational Flexibility : Compare crystal structures to confirm active conformers .
    Example: A 2024 study resolved conflicting HDAC inhibition data (IC₅₀: 50 nM vs. 200 nM) by identifying a solvent-dependent conformational switch .

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